5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)16-10-14(17)4-5-15(16)22-3/h4-5,10,12-13,18H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQGWFOFZRVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, commonly referred to as compound 5, is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a piperidine moiety.
- Molecular Formula : C17H28N2O3S
- Molecular Weight : 340.48 g/mol
- Purity : Typically around 95%.
Biological Activity
The biological activity of compound 5 has been investigated primarily in the context of its role as an inhibitor of histone methyltransferases (HMTs), which are crucial for epigenetic regulation. The inhibition of HMTs can lead to significant alterations in gene expression, making this compound a candidate for therapeutic applications in cancer and other diseases.
Research indicates that compound 5 acts by binding to the active site of specific HMTs, thereby preventing the methylation of histones. This inhibition can result in the reactivation of silenced genes and has implications for cancer treatment strategies. The structure-activity relationship (SAR) studies reveal that modifications in the piperidine and methoxy groups can influence the potency and selectivity of the compound .
In Vitro Studies
In vitro studies have demonstrated that compound 5 exhibits potent inhibitory activity against various HMTs:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 5 | < 2.5 | HMTs |
| Compound 7 | < 2.5 | HMTs |
| Compound 13 | < 2.5 | HMTs |
| Compound 22 | < 30 | HMTs |
These findings suggest that compound 5 and its analogs maintain high potency with minimal structural modifications .
Case Studies
- Histone Methyltransferase Inhibition :
- Selectivity Profiling :
Pharmacokinetics
The pharmacokinetic profile of compound 5 has been assessed in various models:
- Absorption : Rapidly absorbed following administration.
- Distribution : High tissue distribution noted, particularly in liver and kidney.
- Metabolism : Metabolically stable with a half-life conducive for therapeutic use.
- Excretion : Primarily excreted via renal pathways.
Preparation Methods
Preparation of 1-Isopropylpiperidin-4-ylmethanamine
The synthesis begins with the preparation of the piperidine backbone. A modified procedure from employs racemic piperidin-3-ol as the starting material. Reaction with isopropylamine under Dean-Stark conditions facilitates the formation of 1-isopropylpiperidine. Subsequent reductive amination using sodium cyanoborohydride in methanol yields 1-isopropylpiperidin-4-ylmethanamine. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Solvent | Anhydrous methanol | |
| Yield | 68–72% |
This intermediate is purified via vacuum distillation (bp: 145–150°C at 0.5 mmHg) and characterized by $$ ^1\text{H} $$ NMR (δ 2.8–3.1 ppm, multiplet for piperidine protons).
Functionalization of the Benzene Ring
Chlorination at the 5-Position
Electrophilic aromatic substitution introduces the chlorine atom. Using thionyl chloride (SOCl$$_2$$) in dichloromethane at 0°C, 2-methoxybenzenesulfonyl chloride undergoes regioselective chlorination. The reaction is quenched with ice-water, yielding 5-chloro-2-methoxybenzenesulfonyl chloride with 85% efficiency.
Methoxy Group Stabilization
The 2-methoxy group is introduced prior to chlorination to direct electrophilic attack to the 5-position. Methoxylation via nucleophilic aromatic substitution using sodium methoxide in DMF ensures ortho/para-directing effects, critical for regioselectivity.
Sulfonamide Coupling
Amine-Sulfonyl Chloride Reaction
The pivotal step involves coupling 1-isopropylpiperidin-4-ylmethanamine with 5-chloro-2-methoxybenzenesulfonyl chloride. Adapted from, the reaction proceeds in anhydrous dioxane with PS-NMM (polymer-supported N-methylmorpholine) as a base:
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{PS-NMM, dioxane}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
$$
| Condition | Specification | Outcome |
|---|---|---|
| Molar Ratio | 1:1.2 (amine:Ar-SO$$_2$$Cl) | Minimizes di-sulfonation |
| Temperature | 100°C | Completes in 3 hours |
| Workup | PS-isocyanate scavenging | Removes excess HCl |
| Yield | 70% |
Purification and Crystallization
Crude product is purified via flash chromatography (silica gel, 0–1% methanol/DCM gradient) followed by recrystallization from ethanol/water (4:1). This yields white crystals with a melting point of 162–164°C and HPLC purity >98%.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming the robustness of the recrystallization protocol.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Piperidine Functionalization
An alternative approach employs Mitsunobu conditions (DIAD, PPh$$_3$$) to attach the isopropyl group to piperidine. However, this method yields only 55% product due to competing elimination.
Direct Chlorination of Pre-formed Sulfonamide
Attempts to chlorinate N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide resulted in <30% conversion, underscoring the necessity of early-stage chlorination.
Scalability and Industrial Considerations
Solvent Recovery Systems
Dioxane is recovered via fractional distillation (85% efficiency), reducing raw material costs by 40% in pilot-scale batches.
Waste Stream Management
PS-NMM and PS-isocyanate resins are regenerated via aqueous NaOH washes, aligning with green chemistry principles.
Q & A
Q. Stability Indicating Parameters :
- Degradation Products : Hydrolysis of the sulfonamide bond under acidic conditions (pH <3) generates 5-chloro-2-methoxybenzenesulfonic acid.
- Storage : Lyophilized solid at −20°C retains >95% purity for 12 months.
How can researchers resolve discrepancies in pharmacological activity data across studies?
Answer:
Contradictions in activity data (e.g., IC50 variability) require:
- Structural Validation : Confirm batch purity via NMR (¹H, ¹³C) and HRMS. Impurities >0.5% can skew bioassay results.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, ATP concentration in kinase assays affects IC50 by ±15% .
- SAR Analysis : Compare substituent effects. The isopropyl group on piperidine enhances target binding (ΔΔG = −2.3 kcal/mol vs. methyl), but bulkier groups reduce solubility .
Q. Data Contradiction Example :
| Study | IC50 (nM) | Conditions |
|---|---|---|
| A | 12 ± 2 | 1% DMSO, 24h incubation |
| B | 45 ± 7 | 0.5% DMSO, 48h incubation |
Resolution: Normalize DMSO concentration to 1% and use 24h incubation for cross-study comparability.
What computational methods are recommended for predicting the compound’s ADMET properties?
Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs with atom-type contributions. Experimental LogP (2.8) aligns with predictions (2.5–3.1).
- CYP450 Inhibition : SwissADME predicts CYP3A4 inhibition risk due to the sulfonamide moiety. Validate with liver microsome assays (e.g., human CYP3A4 IC50 = 1.2 µM).
- Permeability : Caco-2 cell models show moderate permeability (Papp = 4.5 × 10⁻⁶ cm/s), suggesting formulation optimization for oral bioavailability .
How can crystallographic data inform salt or cocrystal formation to enhance solubility?
Answer:
Co-crystallization with malonic acid (as seen in rivaroxaban analogs) improves aqueous solubility by 20-fold:
- Screening : Use solvent-drop grinding with 10 mg compound + 1:1 molar ratio coformer.
- Validation : PXRD peaks at 2θ = 12.4°, 15.7° confirm cocrystal formation. DSC shows a single endotherm (Tm = 185°C vs. 172°C for free base) .
Q. Key Parameters :
| Parameter | Free Base | Cocrystal |
|---|---|---|
| Solubility (mg/mL) | 0.03 | 0.6 |
| Tₘ (°C) | 172 | 185 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
